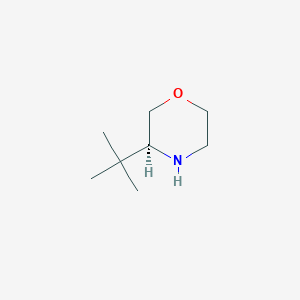
(S)-3-(tert-butyl)morpholine
Overview
Description
Morpholine is an important building block for rubber chemicals and finds a multitude of applications in other industries. It is used as an intermediate for water treatment, the production of pharmaceutical and agrocultural products as well as optical brighteners .
Synthesis Analysis
The synthesis of compounds involving tert-butyl groups has been explored in various studies. For instance, the direct-growth technique was used to synthesize several macromonomers (MMs) employing reversible addition–fragmentation chain transfer (RAFT) polymerization . Another study reported the synthesis of p-tert-butyl calix4arene tethered benzotriazolyl dendrimers .
Molecular Structure Analysis
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Chemical Reactions Analysis
A detailed preparative study is reported of the ferrous ion-initiated S RN 1 reactions of a range of halogenoarenes with the sodium enolates of tert-butyl acetate, N-acetylmorpholine and a number of higher N-acylmorpholines . Another study reported the Atom Transfer Radical Polymerization (ATRP) of tert-butyl acrylate .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds involving tert-butyl groups have been studied in various contexts. For instance, a study on the tert-butyl peroxy radical reported the fundamental vibrational frequencies of the ground and first excited states .
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
(S)-3-(tert-butyl)morpholine is involved in various chemical transformations. For instance, it plays a role in the Sharpless Epoxidation, a reaction that allows the enantioselective epoxidation of prochiral allylic alcohols . The oxidant for the epoxidation is tert-Butyl hydroperoxide, and the reaction is catalyzed by Ti(OiPr)4, which binds the hydroperoxide, the allylic alcohol group, and the asymmetric tartrate ligand via oxygen atoms .
Biochemical Pathways
The tert-butyl group in this compound is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways . For example, it is used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions .
Pharmacokinetics
The tert-butyl group is known for its unique reactivity pattern, which may influence the adme properties of the compound .
Result of Action
The result of the action of this compound can vary depending on the specific reaction it is involved in. For instance, in the Sharpless Epoxidation, it contributes to the enantioselective epoxidation of prochiral allylic alcohols . In another example, it is used in the synthesis of various N-nitroso compounds from secondary amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of N-nitroso compounds from secondary amines using this compound is reported to occur under solvent-free conditions . This suggests that the absence of a solvent can influence the compound’s action, efficacy, and stability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-TBM in lab experiments is its high enantiomeric excess, which makes it a useful chiral auxiliary in asymmetric synthesis reactions. However, its low metabolic stability may limit its use in drug development.
Future Directions
There are several future directions for research on (S)-TBM. One area of interest is the development of new catalysts based on (S)-TBM for use in organic synthesis. Another area of interest is the development of new drugs based on (S)-TBM as a scaffold. Additionally, further research is needed to fully understand the mechanism of action and potential biomedical applications of (S)-TBM.
Scientific Research Applications
(S)-TBM has been extensively studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. In organic synthesis, (S)-TBM has been used as a chiral auxiliary in asymmetric synthesis reactions. In drug discovery, (S)-TBM has been shown to have potential as a scaffold for the development of new drugs due to its unique properties. In material science, (S)-TBM has been used as a building block for the synthesis of new polymers and materials.
Safety and Hazards
properties
IUPAC Name |
(3S)-3-tert-butylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCOMFKPPSDAN-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693470 | |
| Record name | (3S)-3-tert-Butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007112-64-2 | |
| Record name | (3S)-3-tert-Butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-tert-butylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



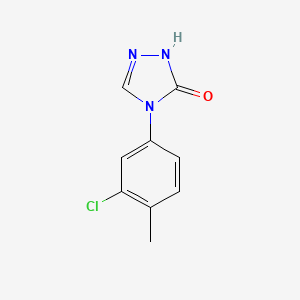
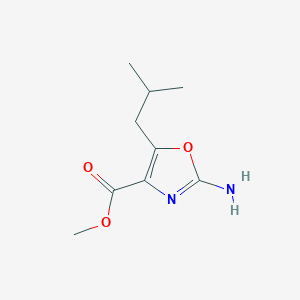
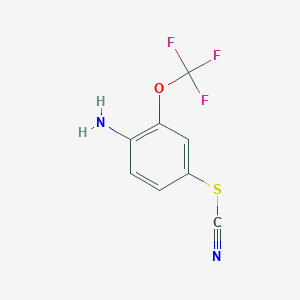
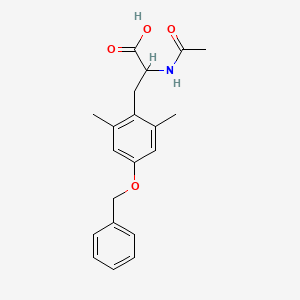
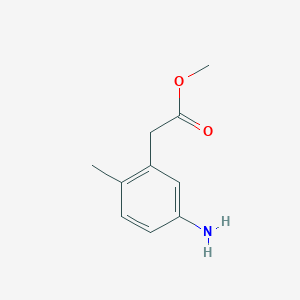

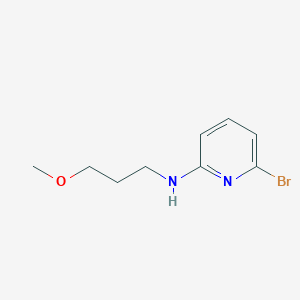
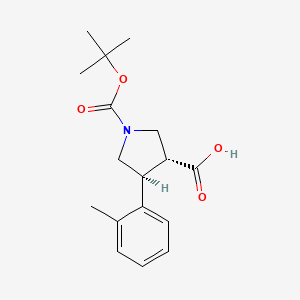
![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)
![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)
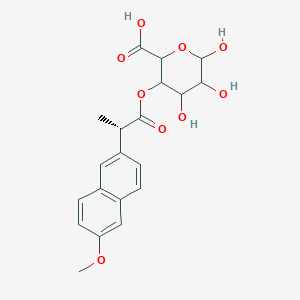
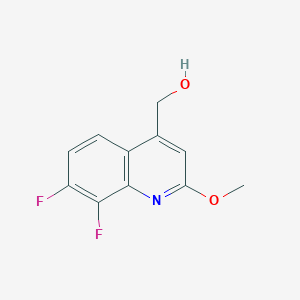
![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)
![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)